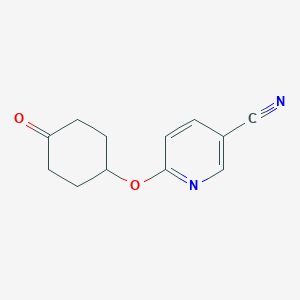
6-((4-Oxocyclohexyl)oxy)nicotinonitrile
Numéro de catalogue B8589214
Poids moléculaire: 216.24 g/mol
Clé InChI: ZYDNCRKSUYJWRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07196100B2
Procedure details


Combine hydrochloric acid (1.0M aq., 20 mL) with a solution of 6-(3,3-dimethyl-1,5-dioxa-spiro[5.5]undec-9-yloxy)-nicotinonitrile (2000 mg, 6.61 mmol) in acetone (25 mL). Stir at room temperature for 2 h then at 40–50° C. for 1 h. Concentrate the reaction mixture. Partition the residue between EtOAc/hex (25 mL) and K2CO3 (aq. sat. 20 mL). Wash the organic layer with water, brine, and dry it over sodium sulfate, filter and concentrate. Triturate the residue with EtOAc/hexanes (1/4) to provide a white solid which is further purified by flash chromatography (EtOAc/Hexanes 1/4) to give 1010 mg (71% yield) as a white solid.

Name
6-(3,3-dimethyl-1,5-dioxa-spiro[5.5]undec-9-yloxy)-nicotinonitrile
Quantity
2000 mg
Type
reactant
Reaction Step Two


Yield
71%
Identifiers


|
REACTION_CXSMILES
|
Cl.CC1(C)CO[C:6]2([CH2:13][CH2:12][CH:11]([O:14][C:15]3[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][N:16]=3)[CH2:10][CH2:9]2)[O:5]C1>CC(C)=O>[O:5]=[C:6]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][N:16]=2)[CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
6-(3,3-dimethyl-1,5-dioxa-spiro[5.5]undec-9-yloxy)-nicotinonitrile
|
|
Quantity
|
2000 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COC2(OC1)CCC(CC2)OC2=NC=C(C#N)C=C2)C
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 40–50° C. for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Partition the residue between EtOAc/hex (25 mL) and K2CO3 (aq. sat. 20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic layer with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry it over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Triturate the residue with EtOAc/hexanes (1/4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is further purified by flash chromatography (EtOAc/Hexanes 1/4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1010 mg (71% yield) as a white solid
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1CCC(CC1)OC1=NC=C(C#N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
